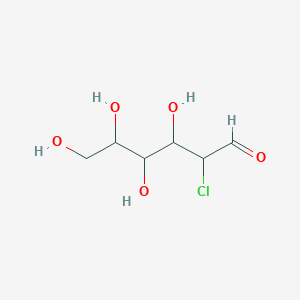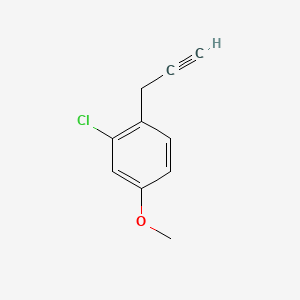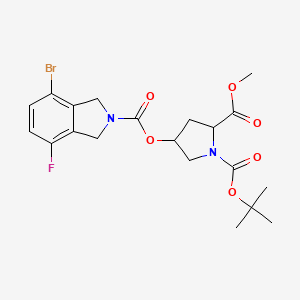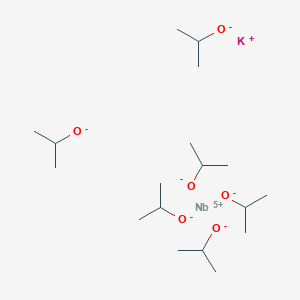
Niobium potassium isopropoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niobium potassium isopropoxide: is a chemical compound with the formula C3H9KNbO . It is a niobium-based alkoxide that is often used in various chemical reactions and industrial applications. This compound is known for its sensitivity to moisture and its ability to act as a catalyst in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Niobium potassium isopropoxide can be synthesized through several methods. One common method involves the reaction of niobium pentachloride with potassium isopropoxide in an anhydrous environment. The reaction typically takes place in a solvent such as isopropanol, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is often produced using a sol-gel process. This method involves the hydrolysis and polycondensation of niobium alkoxides in the presence of potassium hydroxide. The resulting gel is then dried and calcined to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Niobium potassium isopropoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its ability to catalyze polymerization and isomerization reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or oxygen under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenated solvents and can be facilitated by heating the reaction mixture.
Major Products: The major products formed from these reactions include niobium oxides, niobium halides, and various organic compounds depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: Niobium potassium isopropoxide is widely used as a precursor in the synthesis of niobium-based materials, including niobium oxides and niobium nitrides. These materials have applications in catalysis, electronics, and materials science .
Biology and Medicine:
Industry: Industrially, this compound is used as a catalyst in the production of polymers and as a precursor in the manufacturing of advanced ceramics and coatings .
Wirkmechanismus
The mechanism by which niobium potassium isopropoxide exerts its effects involves the formation of niobium-oxygen bonds. These bonds facilitate various catalytic processes, including the polymerization of organic compounds and the formation of niobium-based materials. The molecular targets and pathways involved in these processes are primarily related to the interaction of niobium with oxygen and other reactive species .
Vergleich Mit ähnlichen Verbindungen
Niobium isopropoxide: Similar in structure but lacks the potassium component.
Potassium isopropoxide: Contains potassium but lacks the niobium component.
Niobium pentachloride: A niobium-based compound used in similar catalytic applications but with different reactivity.
Uniqueness: Niobium potassium isopropoxide is unique due to its combined properties of niobium and potassium, which enhance its catalytic activity and make it suitable for a wide range of applications in both research and industry .
Eigenschaften
Molekularformel |
C18H42KNbO6 |
|---|---|
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
potassium;niobium(5+);propan-2-olate |
InChI |
InChI=1S/6C3H7O.K.Nb/c6*1-3(2)4;;/h6*3H,1-2H3;;/q6*-1;+1;+5 |
InChI-Schlüssel |
HYWQXRUVXGGHRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[K+].[Nb+5] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


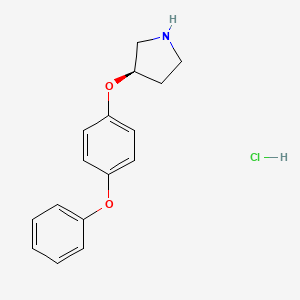
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)
![5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one](/img/structure/B12285763.png)
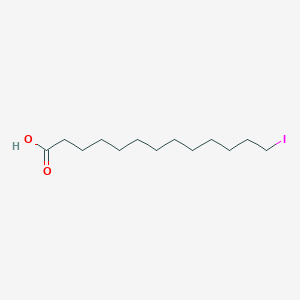
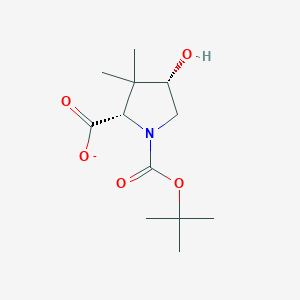
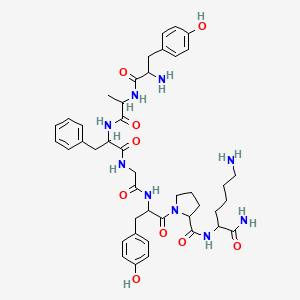
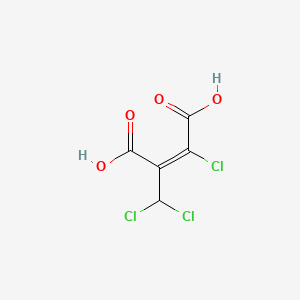
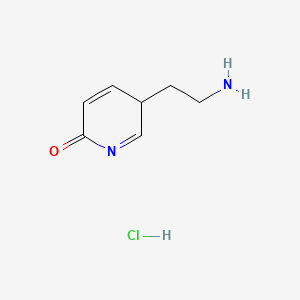

![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid](/img/structure/B12285790.png)
